N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine
Description
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-15-8-6-14(7-9-15)17-10-16(20-21-17)12-19-11-13-4-2-1-3-5-13/h4,6-10,19H,1-3,5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAYAXZDAAMQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the Cyclohexenyl Moiety: The final step involves the coupling of the cyclohexenyl group to the oxazole-chlorophenyl intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce saturated heterocycles.
Scientific Research Applications
N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride ()
- Molecular Formula : C₁₀H₁₁Cl₂N₃O
- Molecular Weight : 260.12 g/mol
- Key Features : Replaces the isoxazole with a 1,2,4-oxadiazole ring and substitutes the cyclohexenyl group with a methyl group. The hydrochloride salt enhances solubility.
[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine Hydrochloride ()
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 240.69 g/mol
- Key Features : Substitutes the 4-chlorophenyl group with a 3-methoxyphenyl moiety, introducing electron-donating methoxy groups. The absence of a cyclohexenyl group reduces lipophilicity.
- Significance : Methoxy groups may enhance metabolic stability but reduce membrane permeability compared to chlorophenyl derivatives .
(5-(p-Tolyl)isoxazol-3-yl)methanamine ()
- Molecular Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
- Key Features : Replaces 4-chlorophenyl with p-tolyl (4-methylphenyl), eliminating halogen-mediated hydrophobic interactions.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()
- Molecular Formula : C₂₁H₁₈ClN₄O₂
- Molecular Weight : 393.11 g/mol
- Key Features : Utilizes a triazole ring instead of isoxazole and incorporates a naphthyloxy group. The acetamide linkage distinguishes it from amine-based analogues.
- Significance : The triazole ring offers stronger hydrogen-bonding capacity, while the naphthyl group enhances π-π stacking interactions .
Comparative Analysis
Key Research Findings
- Impact of Halogenation: The 4-chlorophenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogues like the p-tolyl derivative .
- Heterocycle Influence : Isoxazole rings (as in the target compound) exhibit moderate dipole moments, while oxadiazoles () and triazoles () offer distinct electronic profiles, affecting binding to targets like kinases or GPCRs.
Biological Activity
N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine, a compound with significant potential in pharmacology, has been the subject of various studies assessing its biological activity. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, enzyme inhibitory, and potential therapeutic effects.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxazole ring and a chlorophenyl moiety, which contribute to its biological activities. The structural formula can be represented as:
Key Structural Components:
- Oxazole Ring: Known for various bioactivities.
- Chlorophenyl Group: Enhances lipophilicity and potential receptor interactions.
- Cyclohexenyl Moiety: May influence the compound's binding affinity to biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing oxazole rings demonstrate moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 2.14 |
| Compound B | Bacillus subtilis | 18 | 0.63 |
| Compound C | E. coli | 10 | 6.28 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Such activities are crucial in developing treatments for neurodegenerative diseases and managing conditions like urinary tract infections.
Table 2: Enzyme Inhibition Assays
| Enzyme | Compound Name | Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Acetylcholinesterase | N-[...]-methanamine | 85 | 1.21 |
| Urease | N-[...]-methanamine | 90 | 2.14 |
The biological activity of this compound can be attributed to its ability to interact with specific targets in microbial cells and enzymes:
- Antibacterial Mechanism: The oxazole moiety may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.
- Enzyme Inhibition: The compound likely binds to the active sites of AChE and urease, preventing substrate access and leading to decreased enzyme activity.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Neuroprotective Effects: A study demonstrated that oxazole derivatives improved cognitive functions in animal models by inhibiting AChE activity .
- Urease Inhibitors in Clinical Trials: Compounds with similar structures have shown promise as urease inhibitors in treating infections caused by urease-producing bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized for higher yield?
- Methodology : Synthesis typically involves cyclization reactions between precursors containing the 1,2-oxazole and cyclohexenyl moieties. Key steps include:
- Formation of the oxazole ring via condensation of nitrile oxides with alkynes .
- Functionalization of the methylamine group using reductive amination or nucleophilic substitution .
- Optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction rates, and monitor purity via HPLC .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for the 4-chlorophenyl group (δ 7.3–7.5 ppm) and cyclohexenyl protons (δ 5.5–5.7 ppm) .
- X-Ray Crystallography : Resolve bond lengths and angles (e.g., C-N bonds in the oxazole ring: ~1.28 Å) using software like ORTEP-3 .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 331.1) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between experimental NMR data and computational predictions (e.g., DFT calculations)?
- Approach :
- Re-evaluate solvent effects (e.g., chloroform vs. DMSO) on chemical shifts using tools like Gaussian or ORCA .
- Compare experimental data with structurally analogous compounds (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives) to identify systematic deviations .
- Validate computational models with high-resolution crystallographic data .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Experimental Design :
- Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-methylphenyl) and test in vitro bioactivity .
- Use molecular docking to predict interactions with target proteins (e.g., kinases or GPCRs) .
- Compare IC50 values of derivatives in enzyme inhibition assays to map critical functional groups .
Q. What experimental protocols are effective for analyzing stability under varying pH and temperature conditions?
- Protocol :
- Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC .
- Use LC-MS to identify degradation products (e.g., hydrolysis of the oxazole ring under acidic conditions) .
- Compare stability profiles with structurally similar compounds (e.g., 1,2,4-oxadiazole derivatives) to infer degradation pathways .
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?
- Resolution Strategy :
- Validate in vitro assays using positive controls (e.g., known kinase inhibitors) .
- Adjust pharmacokinetic parameters (e.g., bioavailability) via formulation changes (e.g., liposomal encapsulation) .
- Cross-reference metabolic stability data (e.g., microsomal half-life) to explain reduced in vivo efficacy .
Data Contradiction Analysis
Q. How should conflicting crystallographic data (e.g., bond length variations) be interpreted for this compound?
- Guidelines :
- Compare with high-resolution datasets (R factor < 0.05) from analogous structures (e.g., N-(4-chlorophenyl) oxadiazole derivatives) .
- Account for thermal motion artifacts using anisotropic displacement parameters in refinement software .
- Verify hydrogen bonding patterns (e.g., C=O···H-N interactions) to confirm conformational stability .
Q. What methodologies are robust for reconciling divergent cytotoxicity results across cell lines?
- Recommendations :
- Normalize data using cell viability controls (e.g., MTT assay with untreated cells) .
- Test compound solubility in culture media via dynamic light scattering (DLS) to rule out aggregation artifacts .
- Perform transcriptomic profiling to identify cell line-specific resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
